tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate
Overview
Description
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: is an organic compound with the molecular formula C13H25NO3 It is a derivative of cyclohexane, featuring a tert-butyl carbamate group and a hydroxyethyl substituent on the cyclohexyl ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of drugs that act on dopamine d3/d2 receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as dopamine d3/d2 receptors) and induce changes in their activity .
Biochemical Pathways
If it acts on dopamine d3/d2 receptors, it could potentially influence dopaminergic signaling pathways .
Result of Action
If it acts on dopamine d3/d2 receptors, it could potentially influence neuronal activity and neurotransmission .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Moreover, it should be handled with care as it may cause harm if swallowed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with trans-4-(2-hydroxyethyl)cyclohexanol.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate group.
Purification: The product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if formed, can be reduced back to the hydroxyethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in organic synthesis.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural features.
Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Materials Science:
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Comparison with Similar Compounds
- tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate
- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxyethyl vs. oxoethyl) can significantly affect the reactivity and properties of the compounds.
- Reactivity: The hydroxyethyl group in this compound allows for additional hydrogen bonding and potential for further functionalization compared to its oxoethyl counterpart.
- Applications: While both compounds may be used in similar fields, their specific applications can vary based on their unique chemical properties.
Properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNFSGIXLVLQNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168955 | |
Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917342-29-1 | |
Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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